molecular formula C23H33NO4 B12415549 Prednisolone 21-dimethylamine-d6

Prednisolone 21-dimethylamine-d6

Cat. No.: B12415549
M. Wt: 393.5 g/mol
InChI Key: BYUWTUZDHVVPSF-BOHBHFLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of Prednisolone 21-dimethylamine-d6 involves several synthetic steps. The process typically starts with prednisone acetate as the raw material. The steps include:

    3, 20-keto protective reaction: Protecting the keto groups to prevent unwanted reactions.

    11-keto reduction reaction: Reducing the 11-keto group to a hydroxyl group.

    21-hydroxyl esterification reaction: Esterifying the 21-hydroxyl group.

    3, 20-keto deprotection reaction: Removing the protective groups from the keto groups.

    21-acetic ester hydrolysis reaction: Hydrolyzing the ester to yield the final product.

This method is efficient and suitable for large-scale industrial production due to its simplicity and low production cost .

Chemical Reactions Analysis

Prednisolone 21-dimethylamine-d6 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different metabolites.

    Reduction: The compound can be reduced to form hydroxyl derivatives.

    Substitution: Various substitution reactions can occur, especially at the hydroxyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include hydroxylated and oxidized derivatives of prednisolone .

Scientific Research Applications

Prednisolone 21-dimethylamine-d6 is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the metabolic pathways and stability of prednisolone.

    Biology: To investigate the biological effects and interactions of prednisolone at the molecular level.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of prednisolone in the human body.

    Industry: Used in the development of new drug formulations and delivery systems.

Mechanism of Action

Prednisolone 21-dimethylamine-d6 exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding forms a glucocorticoid-receptor complex, which translocates to the nucleus and interacts with DNA to modify gene transcription. This process up-regulates the expression of anti-inflammatory proteins and represses the expression of pro-inflammatory proteins . The primary molecular targets include transcription factors such as AP-1 and NF-kB .

Comparison with Similar Compounds

Prednisolone 21-dimethylamine-d6 is unique due to its deuterated nature, which provides stability and allows for detailed pharmacokinetic studies. Similar compounds include:

These compounds share similar therapeutic uses but differ in their pharmacokinetic profiles and potency.

Properties

Molecular Formula

C23H33NO4

Molecular Weight

393.5 g/mol

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-17-[2-[bis(trideuteriomethyl)amino]acetyl]-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C23H33NO4/c1-21-9-7-15(25)11-14(21)5-6-16-17-8-10-23(28,19(27)13-24(3)4)22(17,2)12-18(26)20(16)21/h7,9,11,16-18,20,26,28H,5-6,8,10,12-13H2,1-4H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1/i3D3,4D3

InChI Key

BYUWTUZDHVVPSF-BOHBHFLRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)O)C([2H])([2H])[2H]

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CN(C)C)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

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